gold](/img/structure/B12880837.png)
[(Pentafluorophenyl)ethynyl](tricyclohexylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)ethynylgold is a gold complex with the molecular formula C26H33AuF5P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)ethynylgold typically involves the reaction of tricyclohexylphosphine with a gold precursor, such as gold chloride, in the presence of pentafluorophenylacetylene. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluorophenyl)ethynylgold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the gold complex back to its elemental form or other lower oxidation states.
Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while substitution reactions can produce a variety of gold-ligand complexes .
Applications De Recherche Scientifique
(Pentafluorophenyl)ethynylgold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Medicine: Research is ongoing to explore its use in cancer treatment and other medical applications.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism by which (Pentafluorophenyl)ethynylgold exerts its effects involves interactions with molecular targets and pathways. The gold center can interact with various biological molecules, leading to changes in their structure and function. The compound’s photophysical properties also play a role in its applications in bioimaging and therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold(I) complexes with ethynyl-substituted phenanthrolines: These compounds share similar structural features and photophysical properties.
Gold(I) tricyclohexylphosphine complexes with ethynylbenzene: These compounds exhibit similar reactivity and applications in materials science.
Uniqueness
(Pentafluorophenyl)ethynylgold is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and photophysical applications .
Propriétés
Formule moléculaire |
C26H33AuF5P |
|---|---|
Poids moléculaire |
668.5 g/mol |
Nom IUPAC |
1-ethynyl-2,3,4,5,6-pentafluorobenzene;gold(1+);tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8F5.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4(9)6(11)8(13)7(12)5(3)10;/h16-18H,1-15H2;;/q;-1;+1 |
Clé InChI |
VAKDSLBSTVWHRL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


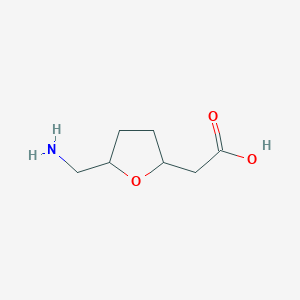

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
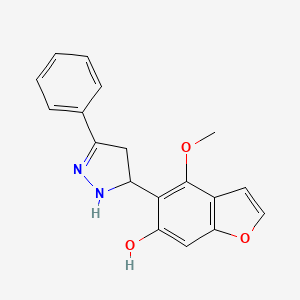
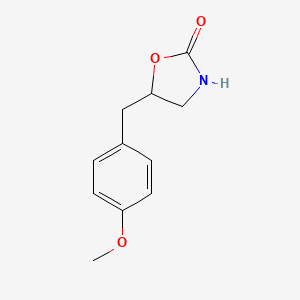

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
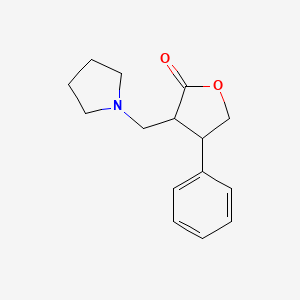
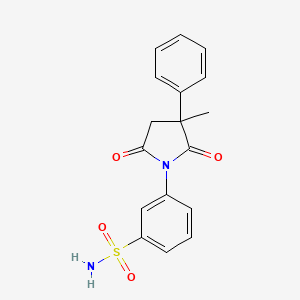

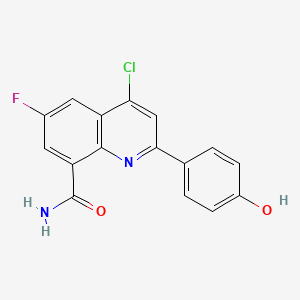
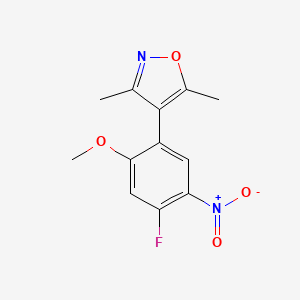
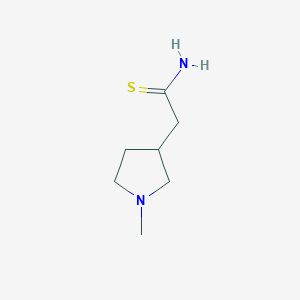
![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
